
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2241130-39-0 . It has a molecular weight of 262.58 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C10H12BrN.ClH/c1-7-5-9 (11)6-8-3-2-4-12-10 (7)8;/h5-6,12H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that has a melting point of 225-227 degrees Celsius . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of neurology and psychiatry due to its quinoline backbone, which is often found in compounds that exhibit central nervous system activity .
Material Science
In material science, the bromine atom present in the compound can be used for further chemical reactions, such as coupling reactions, which are essential in creating complex molecules for materials with specific properties. This can include the development of new polymers or organic conductive materials .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its reactivity, especially due to the presence of the bromine atom, allows for various substitutions and transformations. This versatility makes it valuable for constructing complex molecular architectures found in natural products and novel synthetic compounds .
Catalysis
Due to its structural features, this compound could be explored as a ligand in catalysis. Ligands are crucial for the stabilization of transition states and the increase of reaction rates in catalytic processes. Research into its potential as a ligand could lead to advancements in catalytic methodologies .
Analytical Chemistry
As a reference standard, “6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride” can be used in analytical chemistry to calibrate instruments or validate analytical methods, ensuring the accuracy and precision of chemical analyses in various research fields .
Biological Studies
The compound’s potential biological activity could be investigated in biochemistry and pharmacology. It could act as a precursor for the synthesis of molecules that interact with biological targets, aiding in the study of disease mechanisms or the discovery of new drug candidates .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
1,2,3,4-tetrahydroquinoline, a structural motif of this compound, is known to be a key fragment of diverse range of alkaloids and bioactive molecules . These molecules often interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWCBHSJQORFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
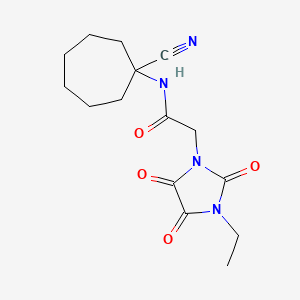
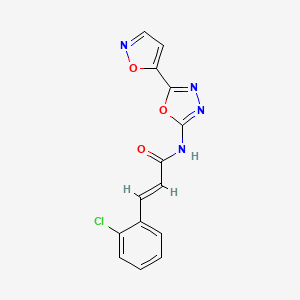

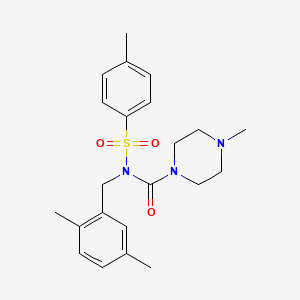
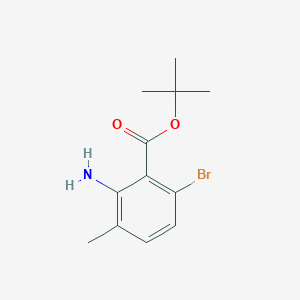
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)
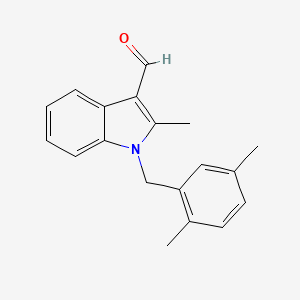

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
